molecular formula C12H16Cl3NS B1431193 4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864073-24-4

4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride

Cat. No. B1431193
M. Wt: 312.7 g/mol
InChI Key: YHWAHYAZOQJXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride” is a chemical compound with the CAS number 1864073-24-4 . It has a molecular weight of 312.69 and its molecular formula is C12H16Cl3NS .


Molecular Structure Analysis

The molecular structure of “4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride” consists of a piperidine ring attached to a 2,6-dichlorophenyl group via a sulfanyl methyl group . The molecular formula is C12H16Cl3NS .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on compounds with similar structures to "4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride" focuses on the synthesis of novel heterocyclic compounds, which are crucial in the development of new pharmaceuticals, agrochemicals, and materials. For instance, Egorov et al. (2019) described the synthesis of new differently functionalized cyclopentenediones, highlighting methods that could potentially apply to synthesizing derivatives of the subject compound for pharmaceutical applications (Egorov, Khasanova, Gimalova, & Miftakhov, 2019).

Pharmacological Potential

Several studies have synthesized new compounds with piperidine and related structures, aiming to evaluate their pharmacological potential, especially in treating neurological disorders and cancer. Rehman et al. (2018) synthesized heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease, showcasing the therapeutic potential of piperidine derivatives in neurodegenerative disease research (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).

Antimicrobial and Antifungal Activities

Compounds containing piperidine structures have been investigated for their antimicrobial and antifungal activities. Vinaya et al. (2009) reported on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens, indicating the significance of such structures in developing new antimicrobial agents (Vinaya, Kavitha, Kumar, Prasad, Chandrappa, Deepak, Swamy, Umesha, & Rangappa, 2009).

properties

IUPAC Name

4-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NS.ClH/c13-10-2-1-3-11(14)12(10)16-8-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWAHYAZOQJXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CSC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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